molecular formula C25H31N3O2S B2995795 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide CAS No. 950314-65-5

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide

Cat. No.: B2995795
CAS No.: 950314-65-5
M. Wt: 437.6
InChI Key: OTIBGXWJTZLLNS-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, which features a tricyclic core comprising a benzene ring fused with thiophene and pyrimidine moieties. Key structural attributes include:

  • A propanamide linker at the 2-position of the pyrimidine ring, connected to an N-(4-ethylphenyl) group. This substituent may influence target binding affinity and solubility.
  • The 4-oxo group on the pyrimidine ring, a common pharmacophore in kinase inhibitors and cytotoxic agents.

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c1-5-15-6-9-17(10-7-15)26-21(29)13-12-20-27-23(30)22-18-11-8-16(25(2,3)4)14-19(18)31-24(22)28-20/h6-7,9-10,16H,5,8,11-14H2,1-4H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIBGXWJTZLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with additional functional groups that enhance its biological properties. The presence of the tert-butyl group and the ethylphenyl moiety suggests potential lipophilicity and ability to penetrate biological membranes.

Structural Formula

C21H28N2O2S\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

Key Functional Groups

  • Thieno[2,3-d]pyrimidine nucleus : Imparts significant biological activity.
  • Tert-butyl group : Enhances solubility and stability.
  • Propanamide linkage : Facilitates interaction with biological targets.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activities. A study demonstrated that compounds within this class induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Thieno[2,3-d]pyrimidines can disrupt the cell cycle at different phases, particularly G1 and G2/M phases.
  • Induction of Apoptosis : These compounds activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Study: Cytotoxicity Evaluation

A parallel synthesis study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against p21-deficient cancer cell lines. The findings highlighted that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Cell cycle arrest
Compound B3.5Apoptosis induction
Compound C7.8Inhibition of DNA repair

Antioxidant Activity

The antioxidant potential of this compound has been explored through molecular docking studies. It showed significant binding affinity to Keap1 protein, suggesting its role as a potential antioxidant agent by modulating oxidative stress pathways.

Antioxidant Assay Results

In vitro assays demonstrated that the compound could inhibit lipid peroxidation effectively:

Concentration (µM)Inhibition Rate (%)
1019
2030
5045

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the NF-kB signaling pathway.

Molecular Docking Studies

Molecular docking studies have revealed that the compound interacts favorably with several biological targets:

  • Keap1 : Involved in oxidative stress response.
  • PI3K/AKT Pathway : Potential modulation of cell survival pathways.
  • Histone Deacetylases (HDACs) : Suggesting epigenetic regulation capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substitution at the nitrogen positions enhances anticancer activity.
  • Variations in alkyl chain length affect lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substitutions, synthesis routes, and biological activities.

Key Observations:

Amine-linked substituents (e.g., 4-ethylphenylpropanamide in the target vs. isoxazole in 9b) influence target selectivity. For instance, 9b’s isoxazole group may engage in hydrogen bonding with kinase active sites, while the target’s propanamide linker could enhance solubility .

Synthesis Strategies :

  • The target compound’s propanamide linkage likely derives from a nucleophilic substitution or coupling reaction, analogous to the synthesis of compound 11 in , where aniline derivatives react with chloro intermediates.
  • The tert-butyl group is introduced early in synthesis, as seen in , via alkylation or protection/deprotection strategies.

Cytotoxicity Trends :

  • Compound 9b demonstrates moderate activity against MCF-7 (breast cancer) cells (IC₅₀: 5.07 µM) but weak activity against HT-29 (colorectal) and HepG-2 (liver) cells . The target’s 4-ethylphenyl group may improve binding to overexpressed receptors in certain cancers.

Antimicrobial Activity :

  • While sulfonyl-containing analogs (e.g., ) show broad-spectrum antimicrobial effects, the target’s lack of sulfonyl or polar groups suggests a divergent mechanism, possibly favoring kinase inhibition over microbial targeting.

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